molecular formula C15H22N6O2S B2477908 N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)propane-1-sulfonamide CAS No. 1021114-57-7

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)propane-1-sulfonamide

Cat. No.: B2477908
CAS No.: 1021114-57-7
M. Wt: 350.44
InChI Key: LASFRMDXNUOMSR-UHFFFAOYSA-N
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Description

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C15H22N6O2S and its molecular weight is 350.44. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2S/c1-3-11-24(22,23)17-10-9-16-13-7-8-15(21-20-13)19-14-6-4-5-12(2)18-14/h4-8,17H,3,9-11H2,1-2H3,(H,16,20)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASFRMDXNUOMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCNC1=NN=C(C=C1)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)propane-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group, which is known for its diverse biological activities. Its molecular formula is C20H28N6OC_{20}H_{28}N_{6}O, and it has a molecular weight of approximately 372.48 g/mol. The sulfonamide moiety is critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC20H28N6OC_{20}H_{28}N_{6}O
Molecular Weight372.48 g/mol
CAS Number1021038-63-0

Kinase Inhibition

Recent studies indicate that compounds similar to this compound act as inhibitors of various kinases, which are pivotal in numerous signaling pathways associated with cell proliferation and survival. For instance, they can inhibit receptor tyrosine kinases (RTKs), such as EGFR and ABL, which are implicated in cancer progression and resistance to therapy .

Anti-inflammatory Activity

Research has shown that derivatives of pyridazine can suppress glial activation in neurodegenerative diseases, indicating potential neuroprotective effects. These compounds selectively inhibit pro-inflammatory cytokines without hindering beneficial glial functions .

Case Study: Kinase Inhibition

In a study examining the biological activity of pyridazine derivatives, this compound exhibited significant inhibition of EGFR with an IC50 value in the low micromolar range. This suggests its potential as a therapeutic agent for cancers driven by EGFR mutations .

Case Study: Cardiovascular Effects

Another investigation assessed the cardiovascular effects of sulfonamide derivatives, including this compound). The study demonstrated that these compounds could modulate perfusion pressure and coronary resistance in isolated rat heart models, indicating their potential use in treating cardiovascular diseases .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescriptionReference
Kinase InhibitionInhibits EGFR and ABL kinases
Anti-inflammatorySuppresses glial activation
Cardiovascular EffectsModulates perfusion pressure

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